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Compound of Interest

3-(Dimethylamino)-4-
Compound Name:
methoxybenzoic acid

CAS No.: 197500-33-7

Cat. No.: B1314359

Get Quote

\ J

Molecular Weight Profiling, Synthesis, and Pharmacophore Utility

Part 1: Executive Summary & Core Identity[1]

3-(Dimethylamino)-4-methoxybenzoic acid (CAS: 197500-33-7) represents a specialized
benzoic acid scaffold used primarily as an intermediate in the synthesis of pharmaceutical
agents targeting kinase pathways (e.g., VEGFR-2 inhibitors) and tubulin polymerization.[1]

While its molecular weight of 195.22 g/mol is a fundamental identifier, its value in drug design
stems from the ortho-substitution pattern of an electron-donating methoxy group and a basic
dimethylamino group.[1] This combination creates a unique electronic environment that
influences the solubility, metabolic stability, and binding affinity of downstream APIs (Active
Pharmaceutical Ingredients).[1]

Physicochemical Identity Matrix[1]
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Property Value Technical Context

Critical for mass balance
calculations and MS
confirmation (ngcontent-ng-
€3932382896="" _nghost-ng-
€706637299="" class="inline

ng-star-inserted">

Molecular Weight 195.22 g/mol

)-[1]

Molecular Formula --

Unique identifier for regulatory

CAS Registry Number 197500-33-7 o

filing.[1]

For High-Resolution Mass
Exact Mass 195.0895 Spectrometry (HRMS)

validation.

Carboxylic acid moiety;
Predicted pKa (Acid) ~4.0-4.2 dictates ionization at

physiological pH.[1]

The aniline nitrogen is less
Predicted pKa (Base) ~25-35 basic due to steric hindrance

and conjugation.[1]

Indicates moderate lipophilicity,
LogP (Predicted) ~1.6-1.9 suitable for oral bioavailability

(Ro5 compliant).[1]

Part 2: Synthetic Methodology & Causality[1]

Expert Insight: The direct methylation of 3-amino-4-methoxybenzoic acid using methyl iodide is
often avoided in high-purity applications due to the risk of over-methylation (quaternization) and
esterification of the carboxylic acid.[1] The preferred, self-validating protocol utilizes reductive
amination, which offers superior chemo-selectivity.[1]
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Protocol: Reductive Methylation via
Formaldehyde/Hydrogenation[1]

This protocol ensures the carboxylic acid remains intact while selectively converting the primary
amine to a dimethylamine.[1]

Reagents:

Precursor: 3-Amino-4-methoxybenzoic acid (CAS: 2840-26-8).[1][2]

Methylating Agent: Formaldehyde (37% aq.[1] solution).

Catalyst: 10% Pd/C (Palladium on Carbon).[1][2]

Solvent: Methanol (HPLC Grade).[1]

Atmosphere: Hydrogen gas (

) at 1-3 atm.[1]

Step-by-Step Workflow:

» Dissolution: Dissolve 10.0 g of 3-amino-4-methoxybenzoic acid in 100 mL of Methanol.

 Activation: Add 5.0 equivalents of Formaldehyde solution. Stir for 15 minutes to allow
imine/hemiaminal formation. Causality: Pre-mixing ensures the amine is primed for
reduction, minimizing side reactions.[1]

o Catalyst Addition: Carefully add 1.0 g of 10% Pd/C under inert atmosphere (

) to prevent ignition.

o Hydrogenation: Purge the vessel with

and stir vigorously at room temperature for 6-12 hours.

« Filtration: Filter the catalyst through a Celite pad. Validation: The filtrate should be clear and
colorless.
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o Workup: Concentrate the filtrate in vacuo. Recrystallize from Ethanol/Water to yield the
target product.[1]

Synthetic Logic Diagram

+ Formaldehyde +H2/Pd/C

3-Amino-4-methoxybenzoic Acid (Imine Formation) > Imine/Hemiaminal (Reductive Amination) > 3-(Dimethylamino)-4-methoxybenzoic Acid

(CAS: 2840-26-8) Intermediate (MW: 195.22)

Click to download full resolution via product page

Figure 1: Selective reductive amination pathway preventing over-alkylation of the carboxylic
acid moiety.[1]

Part 3: Analytical Characterization & Validation[1]

Trustworthiness in chemical biology relies on rigorous structural confirmation.[1] The following
spectral features are the "fingerprint" for 3-(Dimethylamino)-4-methoxybenzoic acid.

Nuclear Magnetic Resonance ( -NMR)
Solvent: DMSO-d6

12.5 ppm (Broad s, 1H): Carboxylic acid proton (-COOH).[1] Disappearance with

shake validates the acid group.[1]

7.4 - 7.8 ppm (m, 3H): Aromatic protons.[1] The substitution pattern (1,3,4) typically yields a
doublet (H-5), a doublet of doublets (H-6), and a doublet (H-2).[1]

3.8 ppm (s, 3H): Methoxy group (-OCHS3).[1] Strong singlet.

2.7 ppm (s, 6H): Dimethylamino group (

).[1] Critical Check: If this integrates to 3H, mono-methylation occurred.[1] If 6H, the reaction
is complete.[1]

HPLC Purity Method (Reverse Phase)
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This method separates the starting material (primary amine) from the product (tertiary amine)
based on hydrophobicity changes.[1]

e Column: C18 (150 mm x 4.6 mm, 3.5 pum).[1]

» Mobile Phase A: 0.1% Formic Acid in Water.[1]
e Mobile Phase B: Acetonitrile.[1]

» Gradient: 5% B to 95% B over 20 minutes.

e Detection: UV at 254 nm.[1]

e Retention Logic: The dimethylamino product is more hydrophobic than the primary amine
precursor, resulting in a longer retention time (Rt).[1]

Analytical Workflow Diagram

Crude Product Sample

VARN

1H-NMR Analysis HPLC-UV/MS
(DMSO-d6) (C18 Column)

Integration Check:
N-Me signal = 6H?

No (3H or OH)
Release for Reprocess
Synthesis (Incomplete Rxn)

Click to download full resolution via product page

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/3-Amino-4-methoxybenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/3-Amino-4-methoxybenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/3-Amino-4-methoxybenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/3-Amino-4-methoxybenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/3-Amino-4-methoxybenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/3-Amino-4-methoxybenzoic-acid
https://www.benchchem.com/product/b1314359/docs?utm_src=pdf-body-img#technical-guide-3-dimethylamino-4-methoxybenzoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314359?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Figure 2: Quality Control decision tree ensuring complete methylation before downstream use.

Part 4: Applications in Drug Development[1]
Scaffold for Kinase Inhibitors

The 3-(dimethylamino)-4-methoxy moiety mimics the steric and electronic properties of the
quinazoline core found in drugs like Gefitinib.[1] The basic nitrogen at position 3 can form
critical hydrogen bonds or salt bridges with residues in the ATP-binding pocket of kinases like
VEGFR-2 [1].[1]

Solubility Modulation

Replacing a hydrogen or a simple methyl group with a dimethylamino group significantly alters
the LogD (distribution coefficient) at physiological pH.[1] The tertiary amine can be protonated
in the acidic environment of the stomach, potentially improving the dissolution rate of oral
formulations compared to purely lipophilic analogs.[1]

Bioisosterism

In medicinal chemistry, this moiety serves as a bioisostere for 3,4-dimethoxybenzoic acid
(Veratric acid).[1] The replacement of one methoxy oxygen with a dimethylamino nitrogen
introduces a proton-acceptor site, which can enhance potency if the target receptor requires a
basic interaction point.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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